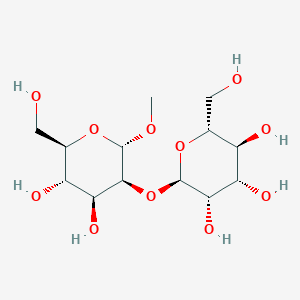

Methyl 2-O-mannopyranosylmannopyranoside

Description

Overview of Carbohydrate Chemistry and Glycosidic Linkages in Complex Oligosaccharides

Carbohydrates are a major class of biomolecules, traditionally categorized into monosaccharides, oligosaccharides, and polysaccharides based on their size. Monosaccharides are the simplest sugar units, such as glucose or mannose. These monomers can be linked together through a covalent bond known as a glycosidic linkage to form larger structures. ontosight.ai This bond is formed between the anomeric carbon of one sugar and a hydroxyl group of another.

The formation of a disaccharide from two monosaccharides is a foundational concept in carbohydrate chemistry. ontosight.ai When more monosaccharides are added, an oligosaccharide (typically three to ten units) or a polysaccharide (many units) is formed. The immense structural diversity of these complex carbohydrates arises from several factors:

The variety of monosaccharides used as building blocks.

The specific position of the hydroxyl group on the second sugar involved in the linkage (e.g., at the 2, 3, 4, or 6-position).

The stereochemistry of the anomeric carbon, which can be either alpha (α) or beta (β).

This complexity allows for a vast number of unique oligosaccharide structures, each with the potential for a specific biological role. The precise arrangement of these sugars and their linkages is critical for their recognition by other molecules, such as proteins.

The Position of Disaccharides in Biological Systems and Research

Disaccharides, composed of two monosaccharide units, hold a significant position in biological systems. ontosight.ai They are commonly known as energy sources; for instance, sucrose (B13894) (table sugar) and lactose (B1674315) (milk sugar) are principal dietary carbohydrates. In the body, enzymes must first break these down into their constituent monosaccharides for absorption and energy production.

Beyond their role in metabolism, disaccharides and the oligosaccharides they form are integral to cellular communication, immune responses, and cell-cell interactions. ontosight.ai They are often found on the surfaces of cells, attached to proteins (forming glycoproteins) or lipids (forming glycolipids), where their specific structures act as recognition markers.

In a research context, synthetic disaccharides are invaluable. They serve as simplified models to study the more complex carbohydrate structures found in nature. By using a well-defined disaccharide, scientists can probe the specificity of enzymes that build or break down carbohydrates (glycosyltransferases and glycosidases, respectively) and investigate the binding interactions of carbohydrate-binding proteins called lectins. ontosight.ai

Rationale for Focused Academic Inquiry into Methyl 2-O-mannopyranosylmannopyranoside

This compound is a disaccharide composed of two mannose units. Its specific structure makes it a subject of focused academic inquiry. The rationale for its study is rooted in its utility as a precise chemical tool to explore fundamental biological processes involving mannose-containing glycans.

The key structural features of this compound are:

Two Mannose Units: Mannose is a common monosaccharide in the glycans of many organisms, including microbes and humans. Mannose-rich structures on cell surfaces can be recognized by the immune system. ccbcmd.edu

A Specific 2-O-Linkage: The glycosidic bond connects the anomeric carbon of one mannose to the 2-position hydroxyl group of the other. This specific linkage is found in various natural glycans.

A Methyl Group: The presence of a methyl group (a methyl glycoside) at the anomeric position of one mannose unit blocks that ring from opening. ontosight.ai This provides stability and prevents it from acting as a reducing sugar.

Due to these features, researchers use this compound and similar compounds to:

Study Enzyme Specificity: It can be used as a substrate to investigate the activity and specificity of glycosidases, particularly mannosidases, which are enzymes that cleave mannosidic bonds. ontosight.ainih.gov Understanding how these enzymes recognize specific linkages is crucial in both basic science and for developing enzyme inhibitors.

Investigate Biological Recognition: As a structural mimic of portions of naturally occurring cell-surface carbohydrates, it can be used to study interactions with mannose-binding lectins and receptors. ontosight.ainih.gov These interactions are vital in processes like pathogen recognition and immune surveillance. ccbcmd.edu

Develop Diagnostic and Therapeutic Tools: Research into the interactions of such disaccharides could lead to new strategies for diagnostics or therapeutics that target carbohydrate-mediated biological pathways. ontosight.ai

| Property | Description |

|---|---|

| Compound Type | Disaccharide (Methyl Glycoside) |

| Monosaccharide Units | Mannose, Mannose |

| Glycosidic Linkage | Connects the anomeric carbon of one mannose to the 2-position hydroxyl of the second mannose |

| Key Structural Feature | Stable methyl group at one anomeric carbon |

Current State of Research on Specific Mannosidic Disaccharide Structures

The synthesis and study of specific mannosidic disaccharides, including this compound, is an active area of carbohydrate chemistry. The chemical synthesis of such molecules often requires complex, multi-step procedures with careful control of reaction conditions to ensure the correct stereochemistry of the glycosidic bond. ontosight.ainih.gov Once synthesized, these compounds are typically characterized using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their precise structure and purity. ontosight.ainih.gov

Current research involving mannosidic disaccharides focuses on several key areas:

Enzymology: There is ongoing work to understand the synergistic and sometimes competitive interactions between different enzymes that hydrolyze mannan (B1593421), a polysaccharide made of mannose. nih.govresearchgate.net Synthetic disaccharides with defined linkages are essential tools in these studies.

Biological Recognition: Scientists are investigating how mannose-containing oligosaccharides are recognized by receptors in the body, such as the mannose 6-phosphate receptors that are crucial for lysosomal enzyme trafficking, and mannose-binding proteins involved in immunity. nih.govnih.gov

Biotechnological Applications: The enzymatic hydrolysis of mannan-rich biomass into simpler sugars is a field of significant interest for the production of biofuels. nih.govmdpi.com Understanding the enzymes involved, with the help of model substrates, is key to optimizing these processes.

Immunology: The glycosylation patterns of viral proteins, which can be rich in mannose, are known to affect their immunogenicity. Research into how high-mannose structures influence immune responses is critical for vaccine design. mdpi.com

The synthesis of compounds like this compound provides the pure, structurally defined materials necessary to advance these diverse research frontiers.

| Research Area | Application/Significance |

|---|---|

| Enzymology | Serve as substrates to study the specificity and kinetics of mannosidase enzymes. |

| Cell Biology | Act as probes for mannose-binding lectins and receptors to study cell recognition and adhesion. |

| Immunology | Used to investigate immune responses to mannose-containing structures found on pathogens. |

| Biotechnology | Help in characterizing enzymes for the breakdown of mannan biomass into valuable sugars. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAFWDJFJCEDHL-DZRUFMBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208238 | |

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59571-75-4 | |

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059571754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 O Mannopyranosylmannopyranoside and Its Structural Analogs

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches leverage the high selectivity of enzymes for specific bond formations, often minimizing the need for extensive protecting group manipulations common in traditional carbohydrate chemistry.

Transmannosylase-Catalyzed Approaches Utilizing Cell-Free Systems

A notable chemoenzymatic strategy for the synthesis of methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside involves the use of a cell-free particulate system derived from Mycobacterium smegmatis ATCC 607. nih.gov This system contains a transmannosylase that catalyzes the transfer of a mannosyl residue from a sugar nucleotide donor to an acceptor molecule.

In a key study, a particulate enzyme preparation from M. smegmatis was shown to effectively transfer labeled mannose from guanosine (B1672433) diphosphate-[14C]mannose (GDP-[14C]mannose) to an exogenously supplied acceptor, methyl-α-D-mannopyranoside. nih.gov The resulting product was identified as 2-O-α-D-[14C]mannopyranosyl-methyl-α-D-mannopyranoside, demonstrating the formation of the desired α-1,2-glycosidic linkage. nih.gov This cell-free system provides a direct route to the target disaccharide, highlighting the utility of enzymatic methods in achieving specific glycosylation patterns.

Specificity and Kinetic Parameters of Enzymatic Reactions (e.g., Mycobacterium smegmatis enzyme systems)

The transmannosylase activity within the Mycobacterium smegmatis cell-free system exhibits a high degree of specificity for both the sugar nucleotide donor and the methyl monosaccharide acceptor. nih.gov The enzyme specifically utilizes GDP-mannose as the mannosyl donor.

The reaction is also dependent on the presence of metal ions and displays an optimal pH of 6.0. nih.gov Kinetic analysis of this transmannosylase reaction has been performed to characterize its affinity for the acceptor substrate. The apparent Michaelis constant (Km) for methyl-α-D-mannopyranoside was determined to be 35 mM, providing a measure of the enzyme's affinity for this specific acceptor. nih.gov

| Enzyme System | Donor Substrate | Acceptor Substrate | Product | Optimal pH | Apparent Km (Acceptor) |

| Mycobacterium smegmatis cell-free particulate system | GDP-mannose | Methyl-α-D-mannopyranoside | Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside | 6.0 | 35 mM |

Chemical Synthesis Pathways for Defined Glycosidic Linkages

Chemical synthesis offers a versatile alternative for producing methyl 2-O-mannopyranosylmannopyranoside and its analogs, allowing for precise control over the stereochemistry of the glycosidic bond and the introduction of various functional groups.

Stereoselective Glycosidation Reactions

The stereoselective formation of the α-1,2-glycosidic linkage is a critical step in the chemical synthesis of this compound. Various glycosylation strategies have been developed to control the anomeric configuration. One-pot stereoselective oxidative glycosylation reactions using glucal donors have been reported for the direct synthesis of 2-hydroxy-α-mannopyranosides. nih.gov Another approach involves the use of glycosyl organosamarium species to achieve stereospecific synthesis of C-glycoside analogs of the Manα1–2Man disaccharide. rsc.org

The choice of glycosyl donor, acceptor, and reaction conditions, including the use of specific promoters and solvents, plays a crucial role in directing the stereochemical outcome of the glycosylation reaction.

Protecting Group Strategies and Deprotection Methodologies

The synthesis of complex carbohydrates like this compound necessitates the use of protecting groups to mask the numerous hydroxyl functionalities and ensure regioselective glycosylation. The selection of an appropriate protecting group strategy is crucial for the success of the synthesis.

Commonly used protecting groups for hydroxyl functions in mannoside synthesis include benzyl (B1604629) (Bn) ethers, silyl (B83357) ethers (e.g., tert-butyldiphenylsilyl, TBDPS), and acetals (e.g., isopropylidene). nih.gov The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal. For instance, benzyl ethers are stable under a wide range of conditions and are typically removed by catalytic hydrogenolysis. Silyl ethers are often used for the temporary protection of primary hydroxyl groups and can be removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Orthogonal protecting group strategies are particularly valuable, allowing for the selective deprotection of one hydroxyl group in the presence of others, enabling stepwise chain elongation or functionalization. An example is the use of a p-methoxybenzyl (PMB) group, which can be oxidatively cleaved in the presence of other benzyl ethers.

The deprotection sequence is a critical final stage of the synthesis. For example, in the synthesis of methyl 2-O-α-D-talopyranosyl-α-D-mannopyranoside, a structural analog, the final steps involved cleavage of a tert-butyldiphenylsilyl group with tetrabutylammonium fluoride, followed by catalytic hydrogenolysis to remove benzyl groups. nih.gov

| Protecting Group | Typical Reagents for Introduction | Typical Reagents for Removal |

| Benzyl (Bn) | Benzyl bromide (BnBr), Sodium hydride (NaH) | H2, Pd/C |

| tert-Butyldiphenylsilyl (TBDPS) | tert-Butylchlorodiphenylsilane, Imidazole | Tetrabutylammonium fluoride (TBAF) |

| Isopropylidene | 2,2-Dimethoxypropane, p-Toluenesulfonic acid | Acetic acid/water |

Synthesis of Phosphorylated Derivatives and Analogues (e.g., 6'-phosphate, 6'-methyl phosphodiester)

The synthesis of phosphorylated derivatives of mannobiosides is important for studying their biological roles, particularly in the context of glycoprotein (B1211001) biosynthesis. Chemical synthesis provides a means to introduce phosphate (B84403) groups at specific positions.

The synthesis of octyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside 6'-phosphate and its corresponding 6'-methyl phosphodiester has been achieved. nih.gov The 6'-methyl phosphodiester was prepared using an H-phosphonate intermediate. nih.gov Selective phosphorylation of the primary hydroxyl groups of methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside has also been reported, highlighting methods to introduce phosphate moieties at specific locations on the disaccharide structure. researchgate.net These synthetic routes provide access to important intermediates and standards for biochemical studies. nih.gov

Synthesis of Thiosugar Analogs (e.g., 5-thio-α-D-mannopyranosyl analogs)

The synthesis of oligosaccharide analogs containing thiosugars, where a sulfur atom replaces an oxygen in the pyranose ring, is a significant area of research. These analogs often act as potent inhibitors of glycosidases due to their resistance to enzymatic hydrolysis. researchgate.net A notable example is the synthesis of methyl (5-thio-α-D-mannopyranosyl)-2-O-α-D-mannopyranoside, an analog of the natural disaccharide where the non-reducing mannose unit is a 5-thiomannose.

A key synthesis was achieved starting from petrochemicals, leading to a racemic mixture of per-O-acetyl-5-thiomannose. researchgate.net The synthesis began with the reaction between 1,4-diacetoxy-1,3-butadiene and ethyl thioxoacetate, which was generated in situ. This Diels-Alder reaction formed the basis for the thiopyranose ring structure. researchgate.net The resulting racemic product was then converted into a glycosyl trichloroacetimidate (B1259523) donor.

This donor was subsequently used in a glycosidation reaction with a protected mannosyl acceptor. This crucial step resulted in a separable mixture of diastereomeric disaccharides, containing either the 5-thio-D-mannoside or the 5-thio-L-mannoside. researchgate.net This separation allowed for the isolation of the enantiomerically pure 5-thio-D-mannoside derivative. Further chemical modifications of this D-glycoside led to the target compound, methyl (5-thio-α-D-mannopyranosyl)-2-O-α-D-mannopyranoside, which has been investigated as a potential inhibitor for Golgi α-1,2-mannosidase. researchgate.net

Table 1: Key Intermediates in the Synthesis of a 5-Thio-Disaccharide Analog

| Compound/Intermediate | Description | Role in Synthesis |

|---|---|---|

| Per-O-acetyl-5-thio-DL-mannose | A racemic mixture of the 5-thiomannose derivative. | Key precursor synthesized from petrochemicals. researchgate.net |

| Glycosyl trichloroacetimidate | The activated donor form of the thiosugar. | Reacts with the mannosyl acceptor to form the disaccharide linkage. researchgate.net |

| Separable Diastereomeric Disaccharides | A mixture of disaccharides containing 5-thio-D- and 5-thio-L-mannosides. | Allows for the isolation of the desired D-enantiomer. researchgate.net |

Emerging Synthetic Techniques for Oligosaccharides Containing Mannose Moieties

The chemical synthesis of complex mannose-containing oligosaccharides is a formidable challenge due to the need for precise control over stereoselectivity, particularly for the formation of 1,2-cis glycosidic linkages characteristic of α-mannosides. rsc.org To address this, several emerging and innovative techniques have been developed to enhance efficiency, yield, and access to these vital biomolecules.

Automated Solid-Phase Synthesis: Automated glycan assembly (AGA) on a solid support represents a paradigm shift in oligosaccharide synthesis. This technique has been used to create complex structures, including a 151-mer mannan (B1593421) polysaccharide, by the sequential addition of monosaccharide building blocks. rsc.org Recently, automated and manual solid-phase protocols have been developed for the synthesis of oligosaccharides containing up to two mannose-6-phosphate (B13060355) units, demonstrating the power of this approach for creating functionally important glycans. fao.org

Synthesis of Stable Analogs: To overcome the inherent instability of the glycosidic bond to acid and enzymatic hydrolysis, significant effort has been directed toward the synthesis of stable mimetics.

C-Oligosaccharides: In these analogs, the interglycosidic oxygen is replaced by a methylene (B1212753) group, rendering them resistant to glycosidases. nih.gov Various methods, including anionic and cationic approaches, reductive glycosyl samarium chemistry, and cyclization methodologies, have been developed to assemble these C-glycoside analogs of mannose-containing oligosaccharides. nih.govacademie-sciences.fr

"Click" Chemistry Mimics: The principles of click chemistry have been applied to design and synthesize mimics of high-mannose oligosaccharides. In one example, a dendritic oligomer was created where some internal mannopyranosyl units were replaced with triazole moieties. rsc.org This mimic of the natural Man8 oligosaccharide showed a remarkably similar binding affinity for the mannose-specific lectin Concanavalin A, validating this approach for creating functional glycomimetics. rsc.org

Advanced Glycosylation Methods: Continued innovation in glycosylation chemistry provides new tools for oligosaccharide assembly. The development of improved synthetic routes to rare monosaccharides furnishes a greater variety of building blocks. rsc.org The use of N-iodosuccinimide (NIS) and silver triflate as a promoter system is a key reaction for the coupling of mannosyl donors. rsc.org Additionally, large-scale synthesis protocols are being optimized, as demonstrated by the synthesis of hundreds of milligrams of Man9GlcNAc2, a critical component for HIV vaccine research, which featured a fully stereoselective coupling of a pentasaccharide donor and a hexasaccharide acceptor. nih.gov

Advanced Structural Elucidation and Conformational Analysis of Methyl 2 O Mannopyranosylmannopyranoside

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Glycosidic Linkage and Configuration Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural assignment of carbohydrates in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously determine the sequence, linkage position, and anomeric configuration of Methyl 2-O-mannopyranosylmannopyranoside.

Initially, the 1D ¹H NMR spectrum provides key information. The integration of signals reveals the number of protons, while their chemical shifts indicate the electronic environment. The anomeric protons (H-1 and H-1') typically resonate in a distinct downfield region (around 4.5-5.5 ppm). The coupling constants (J-values) between adjacent protons provide information about their dihedral angles, which helps in assigning the stereochemistry of the mannose units.

For a definitive assignment, 2D NMR experiments are required. nih.gov

Correlation Spectroscopy (COSY): This experiment maps the J-coupling network between protons, typically over two to three bonds. libretexts.org It allows for the tracing of proton connectivity within each mannose residue, assigning all the protons in each spin system from H-1 to H-6.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlation beyond directly coupled protons, revealing the entire spin system of a monosaccharide residue. This is particularly useful for resolving overlapping signals that can complicate COSY spectra. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically <5 Å), which is crucial for determining the glycosidic linkage. For a 1→2 linkage, a NOE cross-peak would be observed between the anomeric proton of the non-reducing mannose (H-1') and the proton at the linkage position of the other residue (H-2). This directly confirms the linkage site.

Heteronuclear Correlation (HSQC/HMQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) correlates each proton with its directly attached carbon. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds. The key HMBC correlation for confirming the 1→2 linkage is between the anomeric proton H-1' and the linkage carbon C-2, and reciprocally between H-2 and the anomeric carbon C-1'.

The table below shows representative chemical shifts that would be expected for this compound, highlighting the signals critical for linkage determination.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations for Linkage |

|---|---|---|---|

| H-1 (Reducing) | ~4.8 | ~100 | H-1' to C-2 |

| C-1 (Reducing) | - | ~100 | |

| H-2 (Reducing) | ~4.1 | ~80 (Linkage-shifted) | H-2 to C-1' |

| C-2 (Reducing) | - | ~80 (Linkage-shifted) | |

| H-1' (Non-reducing) | ~5.0 | ~102 | - |

| C-1' (Non-reducing) | - | ~102 | |

| -OCH₃ | ~3.4 | ~55 | - |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elucidating the structural features of oligosaccharides through fragmentation analysis. For this compound, high-resolution mass spectrometry would first be used to determine its accurate mass and confirm its elemental formula (C₁₃H₂₄O₁₁).

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of the molecular ion and analyzing the resulting product ions. The fragmentation of glycosidic bonds is a characteristic process that yields significant structural information. chemguide.co.uklibretexts.org The primary fragmentation pathway involves cleavage of the glycosidic bond, which can produce B- and Y-type ions (following the Domon and Costello nomenclature) or C- and Z-type ions, depending on the charge retention.

For this compound, the most informative cleavage would occur at the 1→2 glycosidic linkage. This would generate an oxonium ion from the non-reducing mannose unit (B-ion) and the remaining methyl mannoside (Y-ion). Cross-ring cleavages (A- and X-type ions) can also occur, providing further evidence for the specific linkage position, as the fragmentation pattern of a 1→2 linked disaccharide differs from that of 1→3, 1→4, or 1→6 linked isomers. The loss of the methyl group from the reducing end is another expected fragmentation. whitman.edu

| Ion Type | Description | Predicted m/z |

|---|---|---|

| [M+Na]⁺ | Sodium adduct of the permethylated molecule | 493.2 |

| B-ion | Cleavage at glycosidic bond, charge on non-reducing unit | 219.1 |

| Y-ion | Cleavage at glycosidic bond, charge on reducing unit | 275.1 |

| C-ion | Related to B-ion | 235.1 |

| Z-ion | Related to Y-ion | 259.1 |

Conformational Studies via Computational Chemistry and Molecular Dynamics Simulations

While NMR and MS define the static, covalent structure, computational chemistry and molecular dynamics (MD) simulations are used to explore the dynamic, three-dimensional conformational preferences of this compound in different environments. nih.govresearchgate.net The flexibility of the molecule is primarily dictated by the rotation around the glycosidic bond, which is defined by two torsion angles: φ (H1'-C1'-O2-C2) and ψ (C1'-O2-C2-H2).

Computational methods are employed to generate a potential energy surface by mapping the energy as a function of the φ and ψ angles. This allows for the identification of low-energy, stable conformations.

Molecular Mechanics (MM): Uses classical force fields to rapidly sample a wide range of conformations and identify potential energy minima.

Molecular Dynamics (MD) Simulations: Simulates the movement of the molecule over time, providing insight into its dynamic behavior and the transitions between different conformational states. Simulations in an explicit solvent, such as water, are crucial as intermolecular hydrogen bonding between the sugar and water molecules significantly influences the preferred conformation. nih.govresearchgate.net

Ab Initio Molecular Dynamics (e.g., Car-Parrinello MD): These quantum mechanics-based simulations provide a more accurate description of electronic effects and hydrogen bonding compared to classical MD, though they are computationally more demanding. nih.gov

Studies on related mannosides have shown that the conformational landscape is complex, often with multiple low-energy states. The results from these simulations can be validated by comparing them with experimental data, such as inter-proton distances derived from NMR NOE measurements or J-couplings across the glycosidic bond. nih.gov

| Conformer | φ Angle (degrees) | ψ Angle (degrees) | Relative Population |

|---|---|---|---|

| Global Minimum | ~70° | ~150° | High |

| Local Minimum 1 | ~60° | ~-160° | Medium |

| Local Minimum 2 | ~-70° | ~170° | Low |

Glycosidic Linkage Analysis through Chemical Derivatization and Degradation

Chemical degradation methods provide a robust, albeit destructive, means of determining glycosidic linkage positions. The most widely used technique is permethylation analysis, which involves a series of chemical reactions to label the linkage sites. nih.govucdavis.edu

The process for analyzing this compound would proceed as follows:

Permethylation: All free hydroxyl groups on both mannose residues are converted to stable methyl ethers using a reagent like iodomethane (B122720) (CH₃I) in the presence of a strong base. The hydroxyl group at C-2 of the reducing mannose is protected by the glycosidic bond and does not react.

Acid Hydrolysis: The permethylated disaccharide is subjected to strong acid hydrolysis (e.g., with trifluoroacetic acid), which cleaves the glycosidic bond. nih.gov This process exposes the hydroxyl groups that were previously involved in the linkage, namely at C-1 of the non-reducing unit and C-2 of the reducing unit.

Reduction and Acetylation: The resulting mixture of partially methylated monosaccharides is treated with a reducing agent like sodium borohydride (B1222165) to convert the open-chain forms into their corresponding alditols. This prevents the formation of anomeric mixtures in the subsequent step. The newly formed free hydroxyl groups are then acetylated.

GC-MS Analysis: The final products, partially methylated alditol acetates (PMAAs), are volatile and can be separated and identified by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern in the mass spectrometer is unique for each PMAA and definitively identifies the positions of the methyl ethers and acetyl esters, thereby revealing the original linkage sites.

For this compound, this analysis would yield 2,3,4,6-tetra-O-methyl-1,5-di-O-acetyl-mannitol and 1,3,4,5,6-penta-O-methyl-2-O-acetyl-mannitol, confirming the 1→2 linkage.

| Step | Procedure | Result for this compound |

|---|---|---|

| 1. Permethylation | React with CH₃I and a base | All free -OH groups become -OCH₃ groups. |

| 2. Hydrolysis | Cleave glycosidic bond with acid | Two partially methylated mannose units are produced. |

| 3. Reduction | Convert to alditols with NaBH₄ | Aldehyde/ketone groups become alcohols. |

| 4. Acetylation | React with acetic anhydride | Free -OH from linkage sites become -OAc groups. |

| 5. Analysis | Analyze PMAAs by GC-MS | Identifies products confirming the 1→2 linkage. |

Biomedical and Translational Applications of Methyl 2 O Mannopyranosylmannopyranoside

Development of Glycomimetics as Therapeutic Agents

Glycomimetics are compounds designed to imitate the structure and function of natural carbohydrates, often with improved stability or affinity for their biological targets. In this context, Methyl 2-O-mannopyranosylmannopyranoside serves as a structural scaffold and a research tool for developing new therapeutic agents. The core principle lies in its ability to engage with lectins, a class of proteins that bind specifically to carbohydrates and are involved in a multitude of pathological processes.

The development of glycomimetic drugs often starts with foundational molecules like mannose and its derivatives. nih.gov These agents can be designed to competitively inhibit the binding of pathogens to host cells, thereby preventing infection, or to modulate immune responses. nih.gov For instance, multivalent presentations of mannose-containing structures, such as those found in glycodendrimers, have shown promise as antiviral agents by blocking viral entry into host cells. nih.gov

Research into the synthesis of complex mannosides, including analogs of this compound, is crucial for creating a library of compounds that can be tested for therapeutic efficacy. nih.govnih.gov The α-1,2-mannobiose motif, which is the core disaccharide of the titular compound, is a known recognition element for several C-type lectins that play a role in innate immunity, such as DC-SIGN and langerin. nih.govresearchgate.net Synthetic ligands containing this motif are being developed to study and potentially modulate the immune response. nih.govresearchgate.net The goal is to create glycomimetics with high affinity and specificity for lectin targets, which could lead to novel treatments for viral infections and other diseases. nih.gov

Role in Vaccine Design and Adjuvant Development

Carbohydrates are critical components in modern vaccine development, acting as antigens to elicit a protective immune response or as adjuvants to enhance that response. The unique structures of glycans on the surfaces of pathogens like bacteria and viruses make them attractive targets for vaccine design. nih.govresearchgate.net

Design of Glycoconjugate Vaccines Against Pathogens

Glycoconjugate vaccines, which consist of a carbohydrate antigen chemically linked to a carrier protein, are a highly successful strategy to combat infectious diseases. researchgate.netnih.gov This approach converts T-independent antigens (polysaccharides) into T-dependent antigens, inducing a more robust and long-lasting immune memory. nih.gov

This compound and similar structures are relevant in this field as they can represent or mimic the terminal structures of pathogenic glycans. For example, the β-1,2-linked mannan (B1593421) on the cell wall of the fungus Candida albicans is a protective antigen. researchgate.net Synthetic oligosaccharides that mimic this structure are key components in the development of a candidate vaccine against this opportunistic pathogen. researchgate.net

The synthesis of specific mannose-based disaccharides is a critical step in creating these synthetic antigens. nih.govnih.gov The α-1,2-mannobiose linkage, in particular, is a common motif on the glycocalyx of pathogens and is recognized by immune lectins. nih.govresearchgate.net By presenting this specific disaccharide in a vaccine formulation, it is possible to train the immune system to recognize and attack pathogens bearing this structure. The precise structure of the synthetic glycan is crucial, as even small changes can affect its recognition by antibodies and its efficacy as an antigen. researchgate.net

| Pathogen | Target Glycan Structure | Vaccine Strategy | Reference |

| Candida albicans | β-1,2-linked mannan | Synthetic oligosaccharide conjugate | researchgate.net |

| Haemophilus influenzae type b | Polysaccharide capsule | Glycoconjugate vaccine | researchgate.netnih.gov |

| Neisseria meningitidis | Polysaccharide capsule | Glycoconjugate vaccine | researchgate.netnih.gov |

| Various Viruses/Bacteria | α-1,2-mannobiose motifs | Synthetic glycoconjugate mimetics | nih.govresearchgate.net |

Potential as Immunomodulators in Vaccine Formulations

Beyond their role as antigens, mannose-containing compounds have potential as immunomodulators and adjuvants in vaccine formulations. Adjuvants are substances that boost the immune system's response to the vaccine's antigen. mdpi.com They can help create a stronger, faster, and more durable immune response. mdpi.commdpi.com

Research has shown that simple mannosides can have immunoregulatory effects. A study on rat adjuvant arthritis demonstrated that methyl-α-D-mannopyranoside, a monosaccharide component of the titular compound, could inhibit both inflammation and destructive joint changes, suggesting an immunoregulatory mechanism. nih.gov This points to the potential of mannose-based structures to modulate immune pathways, a desirable quality for an adjuvant.

Modern adjuvant design involves combining different molecules to maximize the immune effect. mdpi.com For example, novel nanoparticle adjuvants have been developed by combining mast cell activators with TLR ligands like CpG to enhance mucosal immunity for influenza vaccines. nih.govfrontiersin.org The ability of mannose-based compounds to interact with specific immune cells, such as dendritic cells and macrophages via mannose receptors, makes them candidates for inclusion in such advanced adjuvant systems. nih.govresearchgate.net This interaction can facilitate antigen uptake and presentation, leading to a more potent T-cell and B-cell response. nih.gov

Diagnostic Applications Based on Glycan-Protein Interactions

The specific and reversible binding between glycans and proteins (lectins) is a fundamental process in cell recognition, adhesion, and signaling. nih.gov These interactions can be harnessed for diagnostic purposes, from identifying pathogens to characterizing cell types. The affinity of a single glycan-protein interaction is often low, meaning that multiple interactions are typically required for stable binding. nih.govrsc.org

This compound and related compounds serve as valuable tools in this arena. They can be used as probes to study the binding specificity of lectins or as competitive inhibitors to confirm the mannose-dependent nature of an interaction. For example, methyl α-D-mannopyranoside is used as a competitive inhibitor in studies of the lectin Concanavalin A, which binds to mannose structures on glycoproteins. wikipedia.org

A direct diagnostic application is the use of methyl α-D-mannopyranoside to differentiate between species of the bacteria Listeria. sigmaaldrich.com The ability of certain species, like Listeria monocytogenes, to ferment this sugar produces an acid byproduct, which can be detected by a pH indicator, allowing for their identification. sigmaaldrich.com While this application uses the monosaccharide, the principle of differential metabolism of specific carbohydrates could potentially be extended to disaccharides like this compound for finer differentiation of microbial strains.

The study of these interactions often relies on advanced analytical techniques to determine the precise structure and conformation of the glycan and its complex with the protein. nih.gov

| Technique | Application in Glycan-Protein Interaction Studies | Reference |

| X-Ray Crystallography | Determines the 3D structure of lectin-carbohydrate complexes at high resolution. | nih.gov |

| NMR Spectroscopy | Elucidates glycan conformation, dynamics, and the specific atoms involved in binding to a protein receptor. | nih.gov |

| Microbial Fermentation Assay | Differentiates bacterial species based on their ability to metabolize a specific sugar like methyl α-D-mannopyranoside. | sigmaaldrich.com |

| Competitive Inhibition Assay | Uses free saccharides to block lectin binding, confirming the specificity of the interaction. | wikipedia.org |

Applications in Drug Discovery and Development Pipelines

The process of discovering and developing new drugs is complex, increasingly relying on advanced screening methods and a deep understanding of molecular interactions. nih.gov this compound and its derivatives can play a role in this pipeline, primarily as tools for target validation and as starting points for lead optimization.

In the early stages of drug discovery, compounds like methyl α-D-mannopyranoside have been used to probe the binding sites of potential drug targets. For instance, it was used in a study to investigate the primary mannose binding site of pradimicin A, an antifungal antibiotic. sigmaaldrich.com Understanding how such compounds interact with their targets is essential for the rational design of more potent and selective drugs.

Furthermore, the strategic addition of methyl groups—a concept sometimes referred to as the "magic methyl" effect—is a common tactic in medicinal chemistry to improve a drug candidate's pharmacokinetic or pharmacodynamic properties. nih.gov The methyl group on this compound is a key structural feature that can influence its solubility, stability, and binding orientation within a protein pocket. Studying the effects of such methylation provides valuable data for optimizing drug candidates. nih.gov The development of a drug discovery pipeline often involves screening thousands of molecules, and having well-characterized, structurally defined compounds like specific mannosides is essential for this process. mdpi.com

Methodological Advances in Glycan Research Pertinent to Methyl 2 O Mannopyranosylmannopyranoside

Analytical Techniques for Glycan Microarray Analysis

Glycan microarrays have emerged as a powerful high-throughput tool for investigating the interactions between carbohydrates and glycan-binding proteins (GBPs), including lectins, antibodies, and receptors. nih.govnih.gov This technology involves the immobilization of numerous individual glycan structures onto a solid surface, creating a platform that can be probed with fluorescently labeled proteins to simultaneously assess binding specificity for hundreds of compounds. nih.gov For a compound like Methyl 2-O-mannopyranosylmannopyranoside, synthesis with an appropriate linker would enable it to be printed onto an array, allowing for the rapid screening of proteins that may bind to this specific mannose disaccharide.

The method of glycan immobilization can influence binding outcomes, making the choice of microarray surface a critical consideration. biorxiv.org The two most common platforms are covalent and non-covalent arrays. biorxiv.org

Covalent Arrays: These are typically prepared on N-hydroxysuccinimide (NHS)-activated glass slides. Glycans containing a primary amino group are printed onto the slide and form a stable covalent bond. nih.govbiorxiv.org This method provides robust and reproducible arrays.

Non-covalent Arrays: A common approach involves using nitrocellulose-coated slides. Here, glycans are often derivatized into neoglycolipids (NGLs) which are then adsorbed onto the surface. biorxiv.org This presentation can mimic the lipid environment of cell membranes.

Recent developments have focused on creating multifunctional linker technologies that allow the same glycan probe to be used on different array platforms, facilitating a more comprehensive understanding of binding behaviors that might be influenced by the presentation context. biorxiv.org The analysis involves incubating the array with a fluorescently labeled GBP, followed by washing and scanning to detect spots where binding occurred, providing semi-quantitative data on binding affinity. nih.gov

Table 1: Comparison of Common Glycan Microarray Surfaces

| Feature | Covalent Array (NHS-activated glass) | Non-covalent Array (Nitrocellulose-coated) |

|---|---|---|

| Immobilization Principle | Covalent bond formation between amine-functionalized glycans and the slide surface. nih.gov | Non-covalent adsorption of lipid-tagged glycans (neoglycolipids). biorxiv.org |

| Glycan Probe Requirement | Requires a primary amine linker. nih.gov | Requires a lipid tag. biorxiv.org |

| Bonding Strength | Strong and stable. | Weaker, based on hydrophobic interactions. |

| Key Advantage | High stability and reproducibility. | Can mimic the presentation of glycans in a lipid membrane context. biorxiv.org |

| Consideration | The covalent linkage may affect the presentation of certain epitopes. | Binding may be influenced by the lipid tag itself. |

Affinity Chromatography and Other Glycan Purification Methods

The purification of specific glycans from complex mixtures is a fundamental step for structural and functional studies. Affinity chromatography is a powerful technique that separates molecules based on highly specific binding interactions. For purifying glycan-binding proteins, a ligand such as this compound could be immobilized onto a chromatography resin. Conversely, to purify a specific glycan, an immobilized lectin with known specificity for that glycan (e.g., a mannose-binding lectin) would be used to capture it from a solution.

In addition to traditional chromatography, other methods have been adapted for large-scale purification and processing, particularly from sources like microalgal cultures, which are known to produce a diverse array of glycans. nih.govnih.gov

Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is an efficient and scalable technique for separating and concentrating biomolecules based on size. youtube.comyoutube.com Unlike direct flow filtration where the fluid moves perpendicularly through a membrane, TFF involves the fluid flowing tangentially across the membrane surface. youtube.com This continuous flow sweeps away retained molecules (retentate), such as larger polysaccharides or cells, preventing membrane fouling and allowing for the efficient processing of large volumes. mdpi.comnih.gov Ultrafiltration membranes used in TFF can be selected to retain specific size classes of glycans while allowing smaller molecules like salts and water to pass through into the permeate. youtube.com This method is valued for being gentler on biomolecules compared to ultracentrifugation. nih.gov

Alcohol Precipitation from Microalgal Cultures: Ethanol (B145695) precipitation is a widely used method to recover polysaccharides from aqueous solutions. After extraction from microalgal biomass, the addition of ethanol decreases the solubility of the polysaccharides, causing them to precipitate. nih.gov The precipitated glycans can then be collected by centrifugation. The efficiency of precipitation depends on the concentration of ethanol, the molecular weight of the glycan, and the temperature. This method is often used in the initial steps of purifying bulk polysaccharides from algal sources before further fractionation by more specific chromatographic techniques. google.com

Table 2: Overview of Glycan Purification and Separation Methods

| Method | Principle | Primary Application for Glycans |

|---|---|---|

| Affinity Chromatography | Separation based on specific, reversible binding between a target molecule and a ligand immobilized on a solid support. | Isolation of specific glycans using immobilized lectins, or purification of glycan-binding proteins using immobilized glycans. |

| Tangential Flow Filtration (TFF) | Size-based separation where the feed stream flows parallel to the filter membrane, minimizing fouling. youtube.comyoutube.com | Concentration of glycan solutions, buffer exchange (diafiltration), and separation of glycans from smaller or larger contaminants. youtube.comnih.gov |

| Alcohol Precipitation | Reduction of polysaccharide solubility by adding a non-solvent (e.g., ethanol), causing the glycan to precipitate out of the solution. nih.gov | Bulk recovery of total polysaccharides from crude extracts, particularly from sources like microalgae. google.com |

Advanced Imaging Techniques for Visualizing Glycan-Mediated Interactions at the Cellular Level

Visualizing where and when specific glycans are expressed is key to understanding their function in cell-cell recognition, signaling, and disease. news-medical.net Advanced imaging techniques have moved beyond static snapshots to allow for dynamic visualization in tissues and even live organisms.

MALDI Imaging Mass Spectrometry (MALDI-IMS): This technique enables the spatial mapping of biomolecules directly on a tissue section without the need for labels. nih.gov For N-glycan analysis, a thin slice of tissue is coated with the enzyme Peptide-N-Glycosidase F (PNGase F), which cleaves N-linked glycans from their parent proteins. creative-biolabs.comfrontiersin.org A chemical matrix is then applied, and a laser is rastered across the tissue. At each spot, the laser desorbs and ionizes the released glycans, whose masses are then measured by a mass spectrometer. nih.gov By compiling the data from thousands of spots, a two-dimensional map is generated showing the distribution and intensity of dozens of different glycan structures across the tissue, which can be correlated with specific histological features. nih.govfrontiersin.org

Bioorthogonal Chemical Reporting and Fluorescence Imaging: This approach allows for the imaging of glycans in living cells and organisms. nih.gov Cells or model organisms are fed "azidosugar" precursors, which are variants of natural sugars (like N-acetylmannosamine) that contain a chemically inert azide (B81097) group. acs.org These azidosugars are metabolized by the cell and incorporated into newly synthesized glycans. The azide group then serves as a chemical handle for "click chemistry," a highly specific reaction that can attach a fluorescent probe to the glycan without perturbing the biological system. nih.gov This allows for the direct visualization of glycan localization and dynamics using fluorescence microscopy.

Table 3: Advanced Glycan Imaging Techniques

| Technique | Principle | Information Gained |

|---|---|---|

| MALDI-IMS | In-situ enzymatic release of N-glycans followed by mass spectrometry analysis at discrete locations across a tissue slice. nih.govcreative-biolabs.com | Spatial distribution and relative abundance of multiple specific glycan structures within a tissue sample. nih.gov |

| Fluorescence Imaging with Bioorthogonal Reporters | Metabolic labeling of glycans with azido-functionalized sugars, followed by covalent attachment of a fluorescent probe via click chemistry. nih.govacs.org | Localization and dynamic tracking of specific classes of glycans in living cells and organisms. nih.gov |

In vitro and In vivo Models for Studying Glycan Functionality

To move from identifying glycan structures to understanding their biological roles, researchers rely on a variety of experimental models. nih.gov The choice of model depends on the biological question, with effects sometimes varying significantly between systems. nih.gov

In Vitro Models: These models use cells or molecules in a controlled laboratory environment.

Cell Culture Systems: Cultured cells can be genetically modified to knock out or overexpress specific glycosyltransferases, the enzymes that build glycans. nih.gov This allows researchers to study how the absence or abundance of a particular glycan structure affects cellular processes like adhesion, signaling, or growth.

Enzymatic Remodeling: Glycoproteins can be treated with specific enzymes (in vitro glycoengineering) to modify their glycan structures in a controlled way. researchgate.net The functional activity of these remodeled proteins can then be tested in bioactivity assays, directly linking a specific glycan feature to a biological function. researchgate.net

In Vivo Models: These models use whole living organisms to study glycans in the context of a complete physiological system.

Model Organisms: Organisms like the nematode Caenorhabditis elegans and mice are powerful tools. C. elegans is used for studying the roles of glycans in development and simple physiological processes. nih.gov Genetic manipulation in mice (e.g., knockout models) can reveal the critical functions of glycans and glycosylating enzymes in complex processes like immune response and organ development. nih.gov

Neoglycoprotein Probes: Synthetic glycoproteins, or neoglycoproteins, can be created by chemically attaching specific glycans (like mannose oligosaccharides) to a protein scaffold. oup.com When these probes are labeled and injected into an animal model, their distribution and clearance kinetics can be tracked using imaging techniques, revealing how specific glycan structures dictate the biodistribution and targeting of proteins in vivo. oup.comresearchgate.net

Table 4: Models for Investigating Glycan Function

| Model Type | Examples | Key Applications & Findings |

|---|---|---|

| In Vitro | Cell lines with genetic modifications (knockouts/overexpression); Enzymatic glycoengineering of proteins. nih.govresearchgate.net | Determining the impact of specific glycan structures on protein function, cell signaling, and adhesion in a controlled setting. researchgate.net |

| In Vivo | Caenorhabditis elegans; Mouse knockout models; Injection of labeled neoglycoproteins. nih.govnih.govoup.com | Revealing the roles of glycans in development, physiology, and disease within a complex, whole-organism context. nih.govoup.com |

Future Research Directions and Emerging Paradigms

Exploration of Methyl 2-O-mannopyranosylmannopyranoside in Novel Biological Pathways

The fundamental biological roles of this compound remain an open frontier for scientific inquiry. While the parent monosaccharide, mannose, is known to be a crucial component of glycoproteins and is involved in various physiological processes, the specific functions of this disaccharide are yet to be elucidated. nih.govnih.gov Future research should prioritize the investigation of its potential involvement in cellular signaling cascades. It is plausible that this compound could act as a signaling molecule itself or as a modulator of known signaling pathways.

A critical area of investigation would be to determine if this compound can be recognized by specific lectins, the carbohydrate-binding proteins that mediate a vast array of biological recognition events. Identifying its binding partners would be the first step in unraveling its downstream effects. Furthermore, studies on its metabolism are essential. Understanding how this disaccharide is synthesized, degraded, and what metabolic pathways it might influence is fundamental to comprehending its physiological significance.

Integration with "Omics" Technologies (Glycomics, Proteomics) for Systems-Level Understanding

The advent of "omics" technologies provides a powerful lens through which to view the intricate molecular landscape of a cell. Integrating this compound into glycomics and proteomics studies will be pivotal for a systems-level understanding of its function.

Glycomics, the comprehensive study of the entire set of glycans in an organism, could reveal the prevalence and distribution of this compound in different tissues and disease states. This could provide crucial clues about its potential biological roles. Proteomics, the large-scale study of proteins, can be employed to identify proteins that specifically bind to this disaccharide. This would not only reveal its direct interaction partners but also place it within broader protein networks and cellular pathways. A systems biology approach, which combines experimental data with computational modeling, will be instrumental in building predictive models of how this compound influences cellular behavior.

Rational Design of Glycan-Based Therapeutics with Enhanced Specificity and Efficacy

Should future research uncover a significant role for this compound in disease processes, it could serve as a valuable scaffold for the rational design of novel glycan-based therapeutics. The unique three-dimensional structure of this disaccharide could be exploited to develop inhibitors or modulators of specific biological interactions.

A key challenge in designing glycan-based drugs is achieving high specificity and efficacy. diva-portal.org By understanding the precise molecular interactions of this compound with its biological targets, medicinal chemists could design mimetics with improved binding affinity and selectivity. This could involve modifying the core disaccharide structure to enhance its interaction with a target protein or to improve its pharmacokinetic properties. The development of such targeted therapies holds the promise of more effective treatments with fewer side effects. nih.gov

Addressing Research Gaps in Glycan-Mediated Pathophysiology (e.g., vascular diseases)

The role of glycans in the pathophysiology of numerous diseases, including vascular disorders, is an area of intense research. ahajournals.orgnih.govyoutube.com Alterations in glycosylation patterns have been linked to various cardiovascular conditions, but the specific glycans involved and their precise mechanisms of action are often not fully understood.

Future investigations should explore a potential link between this compound and vascular diseases. For instance, studies could examine whether the levels of this disaccharide are altered in patients with atherosclerosis or other vascular pathologies. Research could also investigate its effects on endothelial cell function, a key player in vascular health. Uncovering a role for this compound in vascular pathophysiology would not only fill a significant research gap but could also open up new avenues for the development of diagnostics and therapeutics for these widespread and debilitating diseases. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-O-mannopyranosylmannopyranoside, and how are intermediates characterized?

- This compound is typically synthesized via regioselective glycosylation. A common approach involves protecting group strategies (e.g., benzoyl or acetyl groups) to control reactivity at specific hydroxyl positions. For example, intermediates like Methyl 2-O-benzoyl derivatives are characterized using NMR and NMR to confirm regiochemistry and stereochemistry . LC-MS or HPLC (≥98% purity thresholds) is used to validate intermediate and final product purity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- High-resolution mass spectrometry (HRMS) and multinuclear NMR (, , ) are essential. For example, ESI-MS with sodium adducts ([M + Na]) provides molecular weight validation, while NMR chemical shifts (e.g., δ 4.8–5.2 ppm for anomeric protons) confirm glycosidic linkage positions .

Q. How are protecting groups selected and optimized during synthesis?

- Benzyl (Bn), acetyl (Ac), and allyl groups are commonly used. For instance, allyl groups enable selective deprotection under mild conditions (e.g., Pd(OH)/H in EtOAc:EtOH), minimizing side reactions. Optimization involves monitoring deprotection efficiency via TLC or NMR for phosphorylated intermediates .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NMR signals) be resolved during structural elucidation?

- Contradictions in NMR data (e.g., overlapping anomeric signals) require advanced techniques:

- 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations.

- Comparative analysis with structurally similar compounds (e.g., Methyl 4-O-phosphono derivatives) to identify characteristic shifts .

- Isotopic labeling (e.g., -glucose) to trace specific carbons in complex glycosides .

Q. What experimental strategies address low yields in glycosylation reactions for this compound?

- Low yields often stem from steric hindrance or competing side reactions. Solutions include:

- Preactivation of glycosyl donors (e.g., trichloroacetimidates) to enhance reactivity.

- Temperature control (e.g., −40°C for stereoselective α/β linkage formation).

- Catalytic systems (e.g., NIS/TfOH) to improve donor activation .

Q. How do structural modifications (e.g., phosphorylation) impact the biological activity of this compound analogs?

- Phosphorylation at the 3-O or 4-O position alters solubility and receptor binding. For example, 3-O-phosphono derivatives show enhanced interaction with lectin proteins, validated via surface plasmon resonance (SPR) or glycan microarray screening .

Q. What methodologies enable comparative studies of this compound with other disaccharide glycosides (e.g., rhamnosyl-glucopyranosides)?

- Molecular docking and MD simulations compare binding affinities to targets like HIV gp120.

- Synthetic biology approaches (e.g., enzymatic glycosylation using recombinant mannosyltransferases) provide stereochemical control for direct comparisons .

Methodological Guidance for Data Interpretation

Q. How should researchers interpret discrepancies between calculated and observed HRMS data?

- Deviations >2 ppm require re-evaluation of:

- Sample purity : Contaminants (e.g., salts) skew adduct formation.

- Isotopic patterns : Natural abundance of or may affect low-resolution MS.

- Ionization efficiency : ESI vs. MALDI may favor different adducts (e.g., [M + Na] vs. [M + K]) .

Q. What statistical frameworks are recommended for validating glycan array data involving this compound?

- Use Z-score normalization to compare binding signals across array replicates.

- Cluster analysis (e.g., hierarchical clustering) identifies glycan-binding patterns, while ROC curves assess specificity against negative controls .

Tables for Key Data

Table 1: Representative NMR Chemical Shifts for this compound Derivatives

| Compound | NMR (δ, ppm) | NMR (δ, ppm) | Reference |

|---|---|---|---|

| Methyl 2-O-benzoyl derivative | 5.32 (d, J=1.5 Hz) | 92.5 (C-1) | |

| 4-O-Phosphono derivative | 4.78 (dd, J=8.2, 3.1 Hz) | 74.8 (C-4) |

Table 2: Synthetic Yield Optimization Strategies

| Strategy | Yield Improvement (%) | Conditions | Reference |

|---|---|---|---|

| Preactivation with NIS/TfOH | 25→65 | −40°C, CHCl | |

| Enzymatic glycosylation | 15→50 | pH 7.0, 37°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.